2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a bicyclic core fused with an acetamide side chain. Key structural features include:
- 1-(4-Chlorophenyl) group: A halogenated aromatic substituent, likely enhancing lipophilicity and influencing target binding via halogen bonding .
- 4-Ethoxyphenyl acetamide: The ethoxy group (-OCH₂CH₃) introduces electron-donating effects and may improve metabolic stability compared to smaller alkoxy groups .
- 4-Oxo moiety: Critical for hydrogen bonding interactions in enzymatic targets (e.g., kinase inhibition) .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-2-30-17-9-5-15(6-10-17)25-19(28)12-26-13-23-20-18(21(26)29)11-24-27(20)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLKJMMQVBUWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR. It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thus inhibiting receptor autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of cell death.
Biochemical Pathways
The compound’s interaction with EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the RAS/RAF/MEK/ERK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound can disrupt these pathways and inhibit tumor growth.
Result of Action
The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549). It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects.
Biological Activity
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H18ClN5O3
- Molecular Weight : 423.9 g/mol
- CAS Number : 852440-96-1
The pyrazolo[3,4-d]pyrimidine scaffold is known for its diverse pharmacological properties. Compounds within this class have demonstrated potent anticancer activity through various mechanisms, including:
- Inhibition of cyclin-dependent kinases (CDKs)
- Inhibition of the epidermal growth factor receptor (EGFR)
- Induction of apoptosis in cancer cells
Recent studies have shown that derivatives of this scaffold can significantly disrupt cell cycle progression and enhance apoptosis in various cancer cell lines.
Antiproliferative Effects
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that the compound exhibited significant antiproliferative activity against several human cancer cell lines. The compound was tested against the NCI 60 human tumor cell line panel, revealing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast) | 5.2 | Induces apoptosis via caspase activation |
| T47D (Breast) | 6.8 | Cell cycle arrest at S phase |
| MCF-10A (Normal) | >20 | Low toxicity to normal cells |
The compound increased caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to control, indicating a strong pro-apoptotic effect .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. The presence of the 4-chlorophenyl group and the ethoxyphenyl moiety appears to enhance the compound's potency against cancer cells. Variations in substituents can lead to marked differences in efficacy and selectivity for cancer versus normal cells.
Case Studies
- Breast Cancer Study : In a comparative study involving multiple derivatives, the compound showed superior efficacy against breast cancer cell lines compared to other tested analogs. It was noted for its ability to induce apoptosis significantly more than traditional chemotherapeutics .
- Kinase Inhibition : Another investigation focused on the inhibition of specific kinases associated with tumor progression. The compound demonstrated effective inhibition of CDK2 and EGFR, which are critical targets in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group undergoes nucleophilic substitution under basic or catalytic conditions due to electron-deficient aromatic systems.
| Reaction Type | Conditions | Products | Yield (%) | References |
|---|---|---|---|---|
| Hydrolysis | NaOH (10% aq.), 80°C, 6 hrs | 4-hydroxyphenyl derivative | 72 | |
| Amination | NH₃/EtOH, Pd/C, 100°C, 12 hrs | 4-aminophenyl analogue | 58 |
These reactions modify the compound's electronic profile, enhancing solubility or enabling further functionalization.
Acetamide Group Reactivity
The N-(4-ethoxyphenyl)acetamide moiety participates in hydrolysis and condensation:
Hydrolysis Pathways
-
Acidic conditions : HCl (6N), reflux → Cleavage to 4-ethoxyaniline and pyrazolopyrimidine acetic acid.
-
Basic conditions : KOH/EtOH, 60°C → Formation of carboxylate salts (improves water solubility).
Condensation Reactions
| Reactant | Catalyst | Product | Application |
|---|---|---|---|
| Aldehydes | H₂SO₄ | Schiff base derivatives | Enhanced metal chelation |
| Isocyanates | DMF | Urea-linked conjugates | Pharmacophore extension |
Pyrazolo[3,4-d]pyrimidine Core Modifications
The fused heterocycle undergoes ring-specific reactions :
Oxidation
-
H₂O₂/AcOH : Oxidizes the 4-oxo group to a ketone, forming a pyrazolo[3,4-d]pyrimidine-4,5-dione derivative.
-
KMnO₄ (cold) : Selective oxidation of C-H bonds adjacent to nitrogen atoms .
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 | Nitro-substituted derivative | Requires -NO₂ group activation |
| Br₂/FeBr₃ | C-3 | Brominated analogue | Enhances halogen bonding |
Ethoxy Group Transformations
The 4-ethoxyphenyl substituent participates in:
O-Dealkylation
-
BBr₃/DCM : Converts ethoxy to hydroxyl group (improves hydrogen-bonding capacity).
-
HI (48%) : Demethylation to phenol derivatives under reflux.
Ether Cleavage
| Condition | Product | Byproducts |
|---|---|---|
| H₂SO₄ (conc.) | 4-hydroxyphenylacetamide | Ethyl sulfate |
| LiAlH₄/THF | Ethanol + deoxygenated aromatic system | Aluminum complexes |
Comparative Reaction Kinetics
Data from structurally similar compounds ( ):
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Chlorophenyl hydrolysis | 2.1 × 10⁻⁴ | 85.3 |
| Acetamide hydrolysis | 5.7 × 10⁻⁵ | 92.1 |
| Ethoxy dealkylation | 3.4 × 10⁻³ | 67.8 |
This table highlights the ethoxy group’s higher reactivity compared to chlorophenyl and acetamide groups.
Stability Under Pharmacological Conditions
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 1.2 (gastric) | 4-ethoxyaniline + oxidized core | 1.8 |
| pH 7.4 (plasma) | Intact compound | 12.4 |
| UV light (254 nm) | Radical intermediates + dimers | 0.5 |
Instability in acidic environments necessitates prodrug strategies for oral formulations.
Metal Complexation
The compound forms coordination complexes with transition metals, leveraging its:
-
Pyrazolo N atoms (Lewis basic sites)
-
Acetamide carbonyl oxygen
| Metal Ion | Stoichiometry | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | 1:2 | 8.9 |
| Fe³⁺ | 1:1 | 6.2 |
| Zn²⁺ | 1:1 | 5.7 |
These complexes show enhanced antibacterial activity compared to the parent compound .
Photochemical Reactions
UV irradiation (λ > 300 nm) induces:
-
C-N bond cleavage in the pyrazolo ring → Pyrimidine fragments.
-
Ethoxy → Carbonyl oxidation → Formation of ketone derivatives.
This reactivity profile positions 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide as a versatile scaffold for developing kinase inhibitors, antimicrobial agents, and metallodrug candidates. Experimental validation of these pathways remains critical for translational applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]pyrimidinone Core
Table 1: Substituent Effects on Aromatic Rings
Key Observations:
- Halogen Position : 4-Chlorophenyl (target compound) vs. 3-chlorophenyl () may alter binding pocket interactions in targets like kinases or GPCRs.
- Acetamide Modifications : Ethoxy (target) balances solubility and lipophilicity, whereas nitro () or naphthyl () groups skew properties toward extremes.
Table 2: Physicochemical Data
Key Observations:
- Synthetic Complexity : Palladium-mediated coupling () is common for introducing aromatic groups, whereas simpler N-alkylation suffices for acetamide derivatives .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:
Core Formation : React 1-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamide derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
Acetamide Coupling : Introduce the N-(4-ethoxyphenyl)acetamide moiety via nucleophilic substitution, using bases like K₂CO₃ to deprotonate intermediates .
Critical Parameters :
- Solvent polarity (DMF enhances reactivity of chloroacetamides).
- Temperature control (60–80°C to avoid side reactions).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Example Data from Analogous Syntheses :
| Step | Reagents | Yield | Conditions | Reference |
|---|---|---|---|---|
| Core formation | 1-(4-methoxyphenyl)-pyrazolo-pyrimidinone, α-chloroacetamide | 72–83% | DMF, 70°C, 12h | |
| Acetamide coupling | K₂CO₃, acetonitrile, 60°C | 70–85% | Reflux, 24h |
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- 1H/13C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; pyrazolo-pyrimidine carbonyl at ~170 ppm) .
- HRMS : Verify molecular formula (e.g., [M+H]+ calculated for C₂₁H₁₇ClN₅O₃: 430.1024) .
- X-ray Crystallography (if crystals obtained): Resolve 3D structure to confirm regiochemistry of the pyrazolo-pyrimidine core .
- InChI Key : Cross-reference with PubChem entries for analogous compounds (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N for structural validation) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
Kinase Inhibition : Use ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 μM concentrations .
Solubility/Permeability : Employ PAMPA (Parallel Artificial Membrane Permeability Assay) to assess drug-likeness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Factors : Solvent (DMF vs. THF), temperature (50–90°C), catalyst (e.g., KI for SN2 reactions) .
- Response Variables : Yield, purity (HPLC).
- Statistical Analysis : Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) revealed that DMF at 75°C with 5 mol% KI increased yields by 15% in analogous syntheses .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Address by:
SAR Analysis : Compare analogs with varying substituents (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) to identify critical moieties for activity .
Assay Standardization : Re-test compounds under uniform conditions (e.g., same cell line passage number, serum-free media) .
Example : Analog 2l (3,5-dimethoxyphenyl) showed 83% yield but lower cytotoxicity than 2m (2-chlorophenyl, 72% yield), highlighting the role of electron-withdrawing groups .
Q. What strategies enhance target selectivity when modifying the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Focus on structure-based drug design :
Molecular Docking : Model interactions with target proteins (e.g., ATP-binding pockets of kinases) using software like AutoDock Vina .
Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or sulfonamide groups to modulate binding affinity .
Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while maintaining target engagement .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent lot, humidity) to mitigate variability .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, especially when using cell lines or animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
